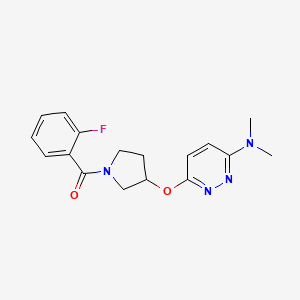
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C17H19FN4O2 and its molecular weight is 330.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone , also known as EVT-2868158, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in drug development.
Structural Overview
The compound features several key structural components:
| Component | Description |
|---|---|
| Pyridazine | A heterocyclic compound with potential anticancer properties |
| Pyrrolidine | Associated with neuroprotective effects |
| Dimethylamino Group | Enhances solubility and may influence biological interactions |
| 2-Fluorophenyl Group | Imparts specific electronic properties affecting receptor binding |
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, particularly receptors and enzymes. The pyridazine ring is known for its role in modulating enzymatic activity, while the dimethylamino group enhances the compound's solubility and bioavailability, potentially increasing its efficacy as a therapeutic agent.
Antitumor Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit promising antitumor properties. For example, studies have shown that certain pyrazole derivatives can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, making them candidates for cancer therapy .
Antimicrobial Properties
In vitro tests have demonstrated that pyrrolidine derivatives can exhibit significant antibacterial and antifungal activity. Compounds similar to EVT-2868158 have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Case Studies
- Anticancer Studies : In a study involving pyridazine derivatives, it was found that compounds with similar structural features to EVT-2868158 inhibited the growth of cancer cells in vitro. The mechanism involved the suppression of tumor cell proliferation through apoptosis induction .
- Antimicrobial Efficacy : Another study highlighted the antibacterial effects of pyrrolidine-based compounds against Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values indicating strong antibacterial activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridazine and pyrrolidine rings have been shown to significantly affect biological outcomes:
| Substituent Type | Effect on Activity |
|---|---|
| Dimethylamino | Increases solubility and receptor affinity |
| Fluoro Group | Modulates electronic properties enhancing binding |
| Alkyl Substituents | Can enhance or diminish antimicrobial activity |
Eigenschaften
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-21(2)15-7-8-16(20-19-15)24-12-9-10-22(11-12)17(23)13-5-3-4-6-14(13)18/h3-8,12H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWJHPNMHYHEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













